molecular formula C5H11NS B15222598 (3S)-3-(methylsulfanyl)pyrrolidine

(3S)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B15222598
M. Wt: 117.22 g/mol
InChI Key: YRUWMEUBLIEWGY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methanethiol) can be reacted with a suitable leaving group on the pyrrolidine ring under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrrolidine derivatives without the methylsulfanyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of sulfur-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

    (3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    (3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.

    (3S)-3-(butylsulfanyl)pyrrolidine: Contains a butylsulfanyl group.

Comparison:

    Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom.

    Chemical Properties: These differences can influence the compound’s solubility, reactivity, and biological activity.

    Uniqueness: (3S)-3-(methylsulfanyl)pyrrolidine is unique due to its specific balance of hydrophobicity and steric effects, which can affect its interaction with molecular targets.

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3S)-3-methylsulfanylpyrrolidine

InChI

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1

InChI Key

YRUWMEUBLIEWGY-YFKPBYRVSA-N

Isomeric SMILES

CS[C@H]1CCNC1

Canonical SMILES

CSC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.